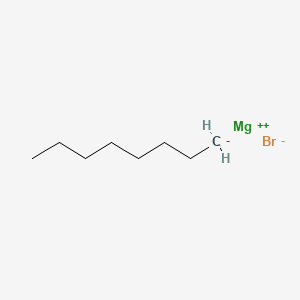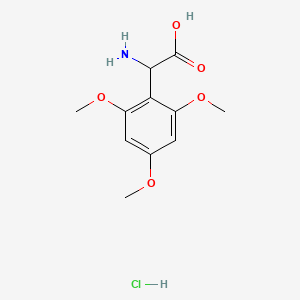
Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group attached to a phenyl ring substituted with three methoxy groups at the 2, 4, and 6 positions. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,4,6-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an amino group through reductive amination, using reagents such as ammonium acetate and a reducing agent like sodium cyanoborohydride.
Formation of Acetic Acid Derivative: The amino group is then reacted with chloroacetic acid under basic conditions to form the amino-acetic acid derivative.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the reactions with precise control over temperature, pressure, and pH.
Purification: The product is purified using techniques such as crystallization, filtration, and drying.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.
Análisis De Reacciones Químicas
Types of Reactions
Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the compound.
Aplicaciones Científicas De Investigación
Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Amino-(2,4-dimethoxy-phenyl)-acetic acid hydrochloride
- Amino-(3,5-dimethoxy-phenyl)-acetic acid hydrochloride
- Amino-(2,4,6-trimethyl-phenyl)-acetic acid hydrochloride
Uniqueness
Amino-(2,4,6-trimethoxy-phenyl)-acetic acid hydrochloride is unique due to the presence of three methoxy groups, which can influence its chemical reactivity, solubility, and biological activity. The specific substitution pattern on the phenyl ring can lead to distinct interactions with molecular targets compared to similar compounds.
Propiedades
Fórmula molecular |
C11H16ClNO5 |
|---|---|
Peso molecular |
277.70 g/mol |
Nombre IUPAC |
2-amino-2-(2,4,6-trimethoxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO5.ClH/c1-15-6-4-7(16-2)9(8(5-6)17-3)10(12)11(13)14;/h4-5,10H,12H2,1-3H3,(H,13,14);1H |
Clave InChI |
GQRIWOZAEQMSDB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C(C(=O)O)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


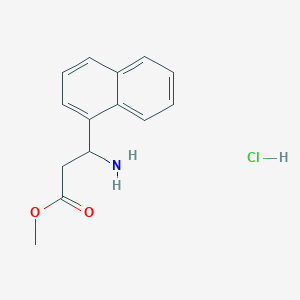
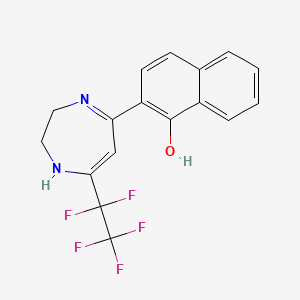
![4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine](/img/structure/B12440603.png)
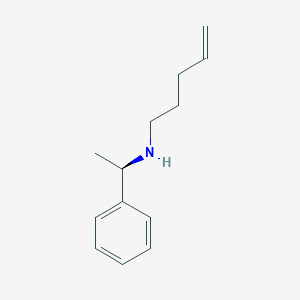
![(2S)-4-amino-N-[(1R,3S,4R)-5-amino-2-[(2S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B12440614.png)
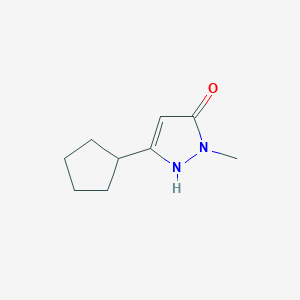
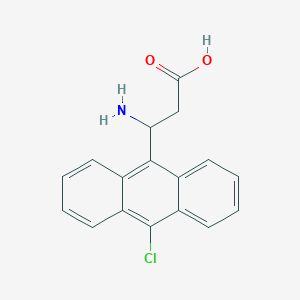

![1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12440648.png)
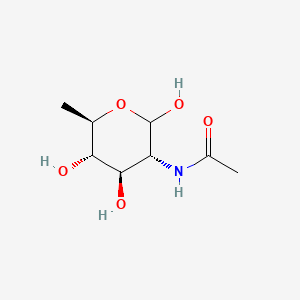
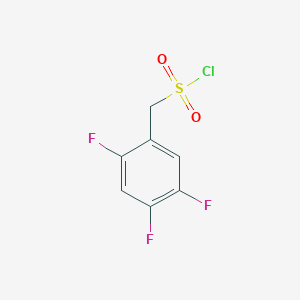
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12440668.png)

